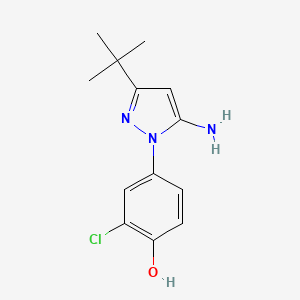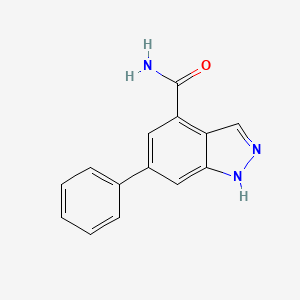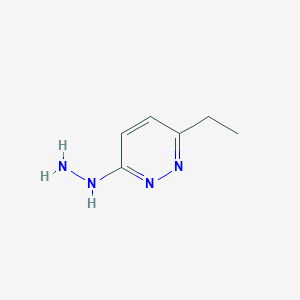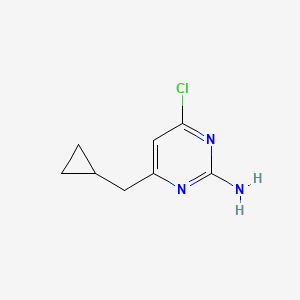
1-(Triazol-1-yl)naphthalene-2-carboxylic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(Triazol-1-yl)naphthalene-2-carboxylic acid is a compound that belongs to the class of triazole derivatives Triazoles are five-membered heterocyclic compounds containing three nitrogen atoms and two carbon atoms
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 1-(Triazol-1-yl)naphthalene-2-carboxylic acid typically involves the Huisgen 1,3-dipolar cycloaddition reaction, also known as the “click chemistry” approach. This reaction is performed between an azide and an alkyne in the presence of a copper(I) catalyst. For instance, the reaction between (prop-2-yn-1-yloxy)naphthalene and 2-azido-N-phenylacetamides in the presence of copper(II) acetate in a t-BuOH-H2O mixture at room temperature for 6.5 hours yields the desired triazole derivative .
Industrial Production Methods: Industrial production methods for triazole derivatives often involve similar click chemistry approaches due to their efficiency and high yield. The reaction conditions are optimized for large-scale production, ensuring the process is cost-effective and environmentally friendly.
化学反応の分析
Types of Reactions: 1-(Triazol-1-yl)naphthalene-2-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride.
Substitution: The triazole ring can undergo substitution reactions with various electrophiles and nucleophiles.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acetic acid.
Reduction: Sodium borohydride in methanol.
Substitution: Electrophiles such as alkyl halides and nucleophiles like amines.
Major Products Formed:
Oxidation: Oxidized triazole derivatives.
Reduction: Reduced triazole derivatives.
Substitution: Substituted triazole derivatives with various functional groups.
科学的研究の応用
1-(Triazol-1-yl)naphthalene-2-carboxylic acid has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an antifungal, antibacterial, and anticancer agent.
Industry: Utilized in the development of new materials with unique properties.
作用機序
The mechanism of action of 1-(Triazol-1-yl)naphthalene-2-carboxylic acid involves its interaction with specific molecular targets and pathways. For instance, triazole derivatives are known to inhibit enzymes such as cytochrome P450 lanosterol 14α-demethylase, which is crucial for the synthesis of ergosterol in fungal cell membranes . This inhibition disrupts the integrity of the fungal cell membrane, leading to cell death.
類似化合物との比較
1,2,4-Triazole: Another triazole derivative with similar chemical properties but different biological activities.
1,2,3-Triazole: A close relative with slight variations in nitrogen atom positioning, leading to different reactivity and applications.
Uniqueness: 1-(Triazol-1-yl)naphthalene-2-carboxylic acid is unique due to its specific structure, which combines the triazole ring with a naphthalene moiety. This combination enhances its chemical stability and broadens its range of applications in various fields.
特性
分子式 |
C13H9N3O2 |
|---|---|
分子量 |
239.23 g/mol |
IUPAC名 |
1-(triazol-1-yl)naphthalene-2-carboxylic acid |
InChI |
InChI=1S/C13H9N3O2/c17-13(18)11-6-5-9-3-1-2-4-10(9)12(11)16-8-7-14-15-16/h1-8H,(H,17,18) |
InChIキー |
GKNWTEBSLWVFAO-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C2C(=C1)C=CC(=C2N3C=CN=N3)C(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![5-Methoxybenzo[B]thiophene-2-sulfonyl chloride](/img/structure/B13884727.png)




![4-[3-(Hydroxymethyl)-4-oxopyridazin-1-yl]benzonitrile](/img/structure/B13884756.png)




![1-[4-[2-(2-Hydroxyethyl)piperidin-1-yl]sulfonylphenyl]ethanone](/img/structure/B13884788.png)



